molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1

1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole

Cat. No. B1375948
CAS RN: 1279717-11-1
M. Wt: 206.67 g/mol
InChI Key: VTQMAYMOEGHEOZ-UHFFFAOYSA-N
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Description

“1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole” is a chemical compound with the CAS Number: 1279717-11-1 . Its IUPAC name is 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline .


Molecular Structure Analysis

The InChI code for “1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole” is 1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole” is 206.67 . It is a powder at room temperature . The melting point is between 145-147 degrees Celsius .

Scientific Research Applications

Synthesis and Derivative Studies

  • 1-Chloro-5-alkyl-5H-pyrido[4,3-b]benzo[f]indoles are synthesized from 1-alkyl-4-chloropyrrolo[3,2-c]pyridines. This synthesis involves a series of reactions including dehydration and reduction, leading to the formation of these compounds through cyclization with dichloromethylmethylether plus stannic chloride or by formylation and cyclodehydration with polyphosphoric acid (C. Nguyen, E. Bisagni, & J. Lhoste, 1986).

Crystal Structure Analysis

  • The synthesis and crystal structure analysis of 9-Phenyl-β-carboline, a derivative of 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole, was studied. The compound's crystal structure was determined through X-ray diffraction, and the properties were further analyzed using NMR, IR, and mass spectroscopy (Ramu Meesala, M. Mordi, S. Mansor, & M. Rosli, 2014).

Electrochemical Polymerization

Antifilarial Chemotherapy

Antitumor Activity

  • Research into the antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, compounds related to 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole, shows promising results. These compounds have been tested in vitro and in vivo, using standard NCI protocols, indicating their potential as antineoplastic agents (C. Nguyen, J. Lhoste, F. Lavelle, M. Bissery, & E. Bisagni, 1990).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQMAYMOEGHEOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole

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